S-methyl 3-phospho-1-thio-D-glycerate

Description

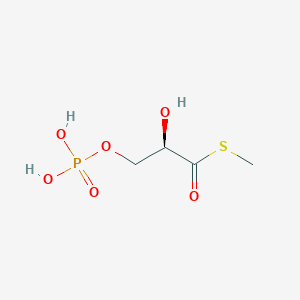

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9O6PS |

|---|---|

Molecular Weight |

216.15 g/mol |

IUPAC Name |

S-methyl (2R)-2-hydroxy-3-phosphonooxypropanethioate |

InChI |

InChI=1S/C4H9O6PS/c1-12-4(6)3(5)2-10-11(7,8)9/h3,5H,2H2,1H3,(H2,7,8,9)/t3-/m1/s1 |

InChI Key |

VSSDMJHMYISZJU-GSVOUGTGSA-N |

SMILES |

CSC(=O)C(COP(=O)(O)O)O |

Isomeric SMILES |

CSC(=O)[C@@H](COP(=O)(O)O)O |

Canonical SMILES |

CSC(=O)C(COP(=O)(O)O)O |

Origin of Product |

United States |

Biological Occurrence and Early Characterization of S Methyl 3 Phospho 1 Thio D Glycerate

Identification and Isolation of S-methyl 3-phospho-1-thio-D-glycerate as a Metabolite

This compound is a methyl thiolester of 3-phospho-1-thio-D-glyceric acid. nih.gov It is classified as a carbohydrate acid ester, an aldonate ester phosphate (B84403), and a thioester. nih.gov This compound is a known metabolite, and its presence has been identified in specific biological systems.

This compound has been identified as a metabolite in the baker's yeast, Saccharomyces cerevisiae. nih.gov This organism is known to utilize glycerol (B35011) as a carbon source through pathways involving glycerol-3-phosphate. nih.govnih.gov The metabolism of glycerol in S. cerevisiae involves the phosphorylation of glycerol to produce L-glycerol-3-phosphate (G3P), which is then oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis. nih.gov The presence of this compound in this yeast suggests its involvement in or a connection to the central carbon and sulfur metabolic pathways.

The enzymatic formation of this compound was first described in a 1956 study by S. Black and N.G. Wright. enzyme-database.org Their research focused on the enzymatic formation of glyceryl and phosphoglyceryl methylthiol esters. enzyme-database.org This work provided the initial characterization of the enzyme responsible for the dephosphorylation of this compound, which they named methylphosphothioglycerate phosphatase. enzyme-database.org This discovery was a significant step in understanding the metabolism of sulfur-containing organic compounds.

Biosynthetic Origin Hypotheses for this compound

The biosynthesis of this compound is hypothesized to be closely linked to key metabolic pathways involving phosphorylated glycerate derivatives and the incorporation of sulfur.

The direct enzymatic precursor to S-methyl 1-thio-D-glycerate is this compound. The reaction involves the hydrolysis of the phosphate group, catalyzed by the enzyme methylphosphothioglycerate phosphatase (EC 3.1.3.14). enzyme-database.org The reaction is as follows:

S-methyl-3-phospho-1-thio-D-glycerate + H₂O → S-methyl-1-thio-D-glycerate + phosphate enzyme-database.org

The synthesis of this compound itself is thought to involve the methylation of a thio-D-glycerate derivative that is already phosphorylated.

The structure of this compound strongly suggests a metabolic link to glycerate-3-phosphate, a key intermediate in glycolysis and the Calvin cycle. wikipedia.org It is plausible that glycerate-3-phosphate serves as a precursor, which is then converted through a series of enzymatic reactions involving the substitution of an oxygen atom with a sulfur atom and subsequent methylation. Glyceraldehyde-3-phosphate (G3P), another crucial metabolite in central carbon metabolism, is structurally related and plays a role in various metabolic pathways, including the synthesis of amino acids and lipids. fiveable.me The incorporation of sulfur points to a connection with sulfur metabolism, potentially involving sulfur donors like S-adenosylmethionine for the methyl group and a sulfur source for the thioester linkage.

Enzymology of S Methyl 3 Phospho 1 Thio D Glycerate Interconversions

Characterization of Methylphosphothioglycerate Phosphatase (EC 3.1.3.14)

Methylphosphothioglycerate phosphatase, systematically named S-methyl-3-phospho-1-thio-D-glycerate phosphohydrolase, is the enzyme responsible for the hydrolysis of S-methyl 3-phospho-1-thio-D-glycerate. expasy.orgqmul.ac.ukenzyme-database.org The enzyme is classified under the hydrolases, specifically those acting on phosphoric monoester bonds. scribd.com

Reaction Mechanism and Substrate Specificity

The fundamental reaction catalyzed by methylphosphothioglycerate phosphatase is the hydrolysis of the phosphate (B84403) group from this compound to yield S-methyl-1-thio-D-glycerate and inorganic phosphate. expasy.orgqmul.ac.uk

Reaction: S-methyl-3-phospho-1-thio-D-glycerate + H₂O → S-methyl-1-thio-D-glycerate + phosphate expasy.orgqmul.ac.uk

The specificity of this enzyme appears to be directed towards the S-methylated phosphothioglycerate substrate. General phosphatases, such as alkaline phosphatase, exhibit broad substrate specificity, acting on a wide variety of phosphate monoesters. enzyme-database.org In contrast, the specific designation of methylphosphothioglycerate phosphatase suggests a more constrained substrate preference, a notion supported by its discovery in studies focused on the enzymatic synthesis of specific phosphoglyceryl methylthiol esters.

Kinetic Parameters and Catalytic Efficiency

Detailed kinetic parameters and catalytic efficiency data for methylphosphothioglycerate phosphatase are not extensively documented in recent literature. However, general principles of enzyme kinetics for phosphatases can be considered. The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters. For phosphatases, these values can vary significantly depending on the substrate, pH, and the presence of cofactors. nih.gov Without specific experimental data for methylphosphothioglycerate phosphatase, a quantitative discussion of its catalytic efficiency remains speculative.

Interactive Data Table: General Kinetic Parameters for Phosphatases

| Enzyme Type | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |

| Alkaline Phosphatase | p-Nitrophenyl phosphate | Varies | Varies | nih.gov |

| Acid Phosphatase | p-Nitrophenyl phosphate | Varies | Varies | nih.gov |

This table represents generalized data for common phosphatases and is for illustrative purposes only. Specific values for methylphosphothioglycerate phosphatase are not currently available.

Structural Analysis of the Enzyme and Active Site Topology

There is a significant lack of information regarding the specific three-dimensional structure and active site topology of methylphosphothioglycerate phosphatase. However, inferences can be drawn from the structures of other well-characterized phosphatases. Many phosphatases share a common structural fold and catalytic mechanism. For instance, the active site of alkaline phosphatase contains key residues involved in binding the phosphate moiety and a catalytic serine residue that is transiently phosphorylated during the reaction. nih.gov Histidine phosphatases, another class, utilize a catalytic histidine residue. nih.gov The active site of a phosphatase provides a specific environment for the substrate, with charged and polar residues positioned to stabilize the transition state of the phosphoryl transfer reaction. nih.gov The presence of the thioester linkage and the methyl group in this compound likely necessitates a unique active site architecture to accommodate this specific substrate.

Cofactor Requirements and Metal Ion Dependency

Many phosphatases are metalloenzymes, requiring divalent metal ions for their catalytic activity. nih.gov For example, alkaline phosphatase typically requires zinc and magnesium ions. enzyme-database.org These metal ions can play several roles, including stabilizing the enzyme structure, coordinating the substrate in the active site, and activating a water molecule for nucleophilic attack on the phosphorus atom. While specific cofactor requirements for methylphosphothioglycerate phosphatase have not been detailed, it is plausible that it also functions as a metalloenzyme, a common feature among phosphomonoesterases. nih.gov

Investigation of Enzymes Involved in the Biosynthesis of this compound

The enzymatic formation of this compound is a critical area of inquiry. While the catabolic enzyme is identified, the anabolic pathway remains less defined.

Hypothetical Thiol Ester Synthases or Phosphorylation Mechanisms

The biosynthesis of this compound likely involves two key chemical transformations: the formation of a thioester bond and the phosphorylation of a hydroxyl group.

One hypothetical pathway could involve the direct phosphorylation of S-methyl-1-thio-D-glycerate by a specific kinase. This would be analogous to the phosphorylation of glycerol (B35011) to glycerol-3-phosphate.

Alternatively, the biosynthesis could proceed through the formation of a thioester from 3-phospho-D-glycerate. This could be catalyzed by a hypothetical thiol ester synthase that utilizes methanethiol (B179389) or a related sulfur donor. The synthesis of thioesters from carboxylic acids and thiols is a known biochemical reaction, often involving the activation of the carboxylate group, for instance, by ATP to form an acyl-adenylate intermediate.

The seminal work by Black and Wright in 1956 on the "Enzymatic formation of glyceryl and phosphoglyceryl methylthiol esters" provides the foundational knowledge in this area, suggesting that enzymatic pathways for the synthesis of such compounds exist in yeast. However, the precise enzymes and mechanisms remain to be fully elucidated by modern biochemical and structural biology techniques.

Exploration of Methyltransferase Activities with Glycerate Derivatives

The synthesis of this compound would necessitate the action of a methyltransferase. This enzyme would catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to the thiol group of a precursor molecule, 3-phospho-1-thio-D-glycerate.

Methyltransferases are a broad class of enzymes that play crucial roles in a vast array of cellular processes. nih.gov The specificity of these enzymes for their substrates is a key determinant of their biological function. In a hypothetical context, a specific methyltransferase would be required to recognize the distinct chemical features of 3-phospho-1-thio-D-glycerate. The efficiency and specificity of this methylation would be influenced by the enzyme's active site architecture and its affinity for both the glycerate derivative and the methyl donor.

Table 1: Hypothetical Methyltransferase Activity with Glycerate Derivatives

| Enzyme Substrate | Methyl Donor | Hypothetical Product | Putative Enzyme Class |

| 3-phospho-1-thio-D-glycerate | S-adenosyl-L-methionine | This compound | Thiol S-methyltransferase |

| D-glycerate | S-adenosyl-L-methionine | O-methyl-D-glycerate | O-methyltransferase |

| 3-phosphoglycerate (B1209933) | S-adenosyl-L-methionine | 3-phospho-O-methyl-D-glycerate | O-methyltransferase |

Regulation of Enzymatic Activities Affecting this compound

The cellular concentration of this compound would be tightly controlled through various regulatory mechanisms acting on the enzymes involved in its synthesis and degradation. This regulation is essential to maintain metabolic homeostasis.

Allosteric Modulation and Post-Translational Modifications

Allosteric regulation is a common mechanism for controlling enzyme activity, where the binding of a molecule at a site other than the active site alters the enzyme's catalytic efficiency. nih.gov In the context of this compound metabolism, the enzymes involved could be subject to feedback inhibition, where the final product of the pathway, or a downstream metabolite, binds to and inhibits an early enzyme in the pathway. For instance, high concentrations of this compound could allosterically inhibit the methyltransferase responsible for its synthesis.

Post-translational modifications (PTMs) provide another layer of regulation. Modifications such as phosphorylation, acetylation, or ubiquitination can alter an enzyme's activity, localization, or stability. The enzymes metabolizing this compound could be targets for such modifications, allowing for rapid and reversible control of the metabolic flux through the pathway.

Transcriptional and Translational Control in Organisms Producing the Compound

The expression of the genes encoding the enzymes involved in this compound metabolism would be subject to transcriptional and translational control. This level of regulation dictates the amount of enzyme present in the cell at any given time.

Transcriptional regulation would involve transcription factors that bind to specific DNA sequences in the promoter regions of the relevant genes, either activating or repressing their transcription in response to specific cellular signals. For example, the presence of the precursor, 3-phospho-1-thio-D-glycerate, might induce the transcription of the methyltransferase gene.

Translational control mechanisms can regulate the efficiency of mRNA translation into protein. This can be mediated by RNA-binding proteins or microRNAs that target the mRNA transcripts of the metabolic enzymes, thereby controlling the rate of enzyme synthesis.

Table 2: Hypothetical Regulatory Mechanisms for this compound Metabolism

| Regulatory Mechanism | Description | Potential Effect on this compound Levels |

| Allosteric Regulation | Feedback inhibition by the end product on the initial pathway enzyme. | Decrease |

| Post-Translational Modification | Phosphorylation of a key metabolic enzyme, altering its activity. | Increase or Decrease |

| Transcriptional Control | Induction of gene expression for synthetic enzymes in the presence of a precursor. | Increase |

| Translational Control | microRNA-mediated degradation of mRNA for a catabolic enzyme. | Increase |

Metabolic Integration and Physiological Significance of S Methyl 3 Phospho 1 Thio D Glycerate

Role of S-methyl 3-phospho-1-thio-D-glycerate in Primary Metabolism

The structural similarity of this compound to key metabolic intermediates suggests a potential, though unconfirmed, role in primary metabolism. Its backbone is a derivative of D-glycerate, a component of the central carbon pathways.

Interplay with Glycolysis and Gluconeogenesis Intermediates

The core structure of this compound is based on 3-phosphoglycerate (B1209933), a critical intermediate in both glycolysis and gluconeogenesis. nih.govtaylorandfrancis.com In glycolysis, 3-phosphoglycerate is formed from 1,3-bisphosphoglycerate by the action of phosphoglycerate kinase, a reaction that generates ATP. nih.gov Conversely, in gluconeogenesis, 3-phosphoglycerate is phosphorylated to form 1,3-bisphosphoglycerate. nih.gov The presence of a thioester bond in this compound introduces a high-energy linkage, which is a common feature in metabolic intermediates that can drive subsequent reactions. youtube.com However, no direct enzymatic reactions linking this compound to the glycolytic or gluconeogenic pathways have been described in the current body of scientific literature.

Contribution to Sulfur Amino Acid Metabolism and One-Carbon Pool

The "S-methyl" group and the thioester linkage suggest a plausible connection to sulfur metabolism. Sulfur amino acids, such as methionine and cysteine, are central to cellular function. nih.gov Methionine metabolism, for instance, is intricately linked to the one-carbon pool through the synthesis of S-adenosylmethionine (SAM), a universal methyl group donor. frontiersin.org Thioesters are also known intermediates in various metabolic pathways in yeast. nih.gov However, specific studies detailing the involvement of this compound in the synthesis or degradation of sulfur-containing amino acids or its role as a donor or acceptor within the one-carbon metabolic network are currently absent from scientific reports.

Potential Roles as a Signaling Molecule or Metabolic Regulator

Some metabolic intermediates are known to act as signaling molecules, allosterically regulating enzyme activity or influencing gene expression. For example, in yeast, the phosphorylation state of various metabolic enzymes and regulatory proteins can be dynamically altered in response to nutrient availability, thereby coordinating metabolic activity with the cell cycle. nih.gov The presence of a phosphate (B84403) group and a high-energy thioester bond in this compound could theoretically allow it to function as a metabolic sensor or regulator. However, there is no direct experimental evidence to support such a role. Studies on sugar analogs, for instance, have shown that phosphorylation by hexokinase can be a determining factor in sugar sensing, although not all phosphorylated analogs trigger a signaling response. nih.gov Without dedicated research, any potential signaling function of this compound remains speculative.

Flux Analysis and Metabolic Network Modeling Incorporating this compound

Metabolic flux analysis is a powerful tool for quantifying the rates of metabolic reactions within a cell. Isotope tracing studies, a key component of flux analysis, allow researchers to follow the path of labeled atoms through metabolic networks. oup.com

Isotope Tracing Studies to Elucidate Metabolic Fate

Isotope tracing studies are instrumental in determining the metabolic fate of various compounds. researchgate.netresearchgate.net Such studies could, in principle, be used to track the synthesis and consumption of this compound, thereby identifying the metabolic pathways in which it participates. However, a review of the literature indicates that no such studies focusing on this specific compound have been published.

Computational Approaches to Metabolic Flux Distribution

Computational models of metabolic networks are used to predict the distribution of metabolic fluxes under different conditions. taylorandfrancis.com These models are built upon known biochemical reactions and their stoichiometry. For this compound to be included in such models, its enzymatic synthesis and degradation pathways would first need to be elucidated. As this information is not currently available, the compound is not featured in existing metabolic network models of yeast or other organisms.

Molecular Interactions and Structural Biology Studies

Investigation of S-methyl 3-phospho-1-thio-D-glycerate Binding to Macromolecules

Comprehensive searches of scientific databases have yielded no specific data on the interaction of this compound with proteins or other macromolecules.

Protein-Ligand Interaction Analysis (e.g., with phosphatases or kinases)

There is no available scientific literature detailing the analysis of protein-ligand interactions between this compound and enzymes like phosphatases or kinases. While the structurally related compound, 3-phospho-D-glycerate, is a well-known substrate for enzymes such as phosphoglycerate kinase, similar studies have not been conducted for its S-methylated thioester derivative. This lack of research prevents any definitive statements about its potential to bind to and modulate the activity of such enzymes.

Identification of Specific Binding Sites and Affinity Measurements

Due to the absence of binding studies, no specific binding sites for this compound on any protein have been identified. Consequently, there are no available affinity measurements, such as dissociation constants (Kd) or inhibition constants (Ki), to quantify the strength of any potential interactions.

Structural Elucidation of Enzyme-S-methyl 3-phospho-1-thio-D-glycerate Complexes

The scientific community has not yet reported any successful structural elucidation of enzyme-S-methyl 3-phospho-1-thio-D-glycerate complexes. Such studies are fundamental to understanding the precise molecular interactions at an atomic level.

Crystallographic Analysis of Relevant Enzymes in Complex with the Compound

No crystallographic data for this compound in complex with any enzyme is present in the Protein Data Bank (PDB) or described in published literature. X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of protein-ligand complexes, and its absence for this compound further underscores the nascent stage of its characterization.

Cryo-Electron Microscopy Studies of Large Complexes

Similarly, there are no reports of cryo-electron microscopy (cryo-EM) studies involving this compound. This technique is particularly useful for determining the structure of large and dynamic macromolecular complexes, but its application to this specific compound has not been documented.

NMR Spectroscopy for Solution Structure and Dynamics of Interactions

While Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying protein-ligand interactions in solution, no NMR studies specifically investigating the binding of this compound to any macromolecule have been published. Such studies could provide insights into the dynamics of the interaction and map the binding interface, but this information remains unavailable.

Chemical Synthesis Strategies for Academic Research Applications

Stereospecific Synthesis of S-methyl 3-phospho-1-thio-D-glycerate Analogs

A purely chemical approach to this compound and its analogs necessitates a carefully planned, multi-step sequence that maintains the D-glycerate stereochemistry. The synthesis would logically proceed from a chiral precursor, followed by the sequential and regioselective introduction of the necessary functional groups.

Derivatization from D-Glycerate and Related Chiral Precursors

The synthesis would ideally commence with a readily available and enantiopure starting material from the chiral pool. D-glycerate or its derivatives are logical starting points. A common strategy involves the protection of the hydroxyl groups to prevent side reactions during subsequent steps. For instance, the two hydroxyl groups of a D-glycerate derivative can be protected as an acetonide, which can be readily removed later in the synthesis.

An alternative and widely used chiral precursor for the synthesis of glycerate derivatives is D-mannitol. This approach takes advantage of the inherent chirality of mannitol (B672) to construct the glycerate backbone with the correct stereochemistry.

Key transformations in a potential synthetic route from a protected D-glycerate precursor would involve the selective deprotection of the primary hydroxyl group, followed by its conversion to a leaving group (e.g., a tosylate or mesylate) to facilitate the introduction of the thioacetate (B1230152) or thiomethyl group.

Introduction of Thiol and Phosphate (B84403) Moieties

The introduction of the thioester and phosphate groups must be carefully orchestrated to ensure regioselectivity and avoid unwanted reactions.

Thioester Formation: The S-methyl thioester can be introduced via several methods. One common approach is the reaction of an activated carboxylic acid derivative (such as an acyl chloride or an activated ester) with sodium thiomethoxide. Alternatively, a Mitsunobu reaction with methyl mercaptan could be employed on a protected glyceric acid.

A plausible, though not explicitly published for this specific compound, synthetic sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection | D-glyceric acid, Acetone, Acid catalyst | Protection of the cis-diols as an acetonide. |

| 2 | Esterification | Protected D-glyceric acid, Methanol, Acid catalyst | Formation of the methyl ester. |

| 3 | Thioesterification | Methyl ester, Sodium thiomethoxide | Conversion of the methyl ester to the S-methyl thioester. |

| 4 | Deprotection | Acetonide-protected thioester, Mild acid | Selective deprotection of the hydroxyl groups. |

| 5 | Phosphorylation | Diol, Phosphorylating agent (e.g., (BnO)2P(O)Cl), Base | Introduction of the phosphate group at the 3-position. |

| 6 | Deprotection | Protected phosphate, Hydrogenolysis (for benzyl (B1604629) groups) | Removal of phosphate protecting groups to yield the final product. |

Chemoenzymatic Synthesis Approaches for Modified Derivatives

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. This approach can be particularly advantageous for the synthesis of complex molecules like this compound, as enzymes can catalyze specific reactions with high regio- and stereoselectivity, often under mild conditions.

Enzyme-Catalyzed Steps in Multi-Step Synthesis

Enzymes can be employed at various stages of a synthetic route. For instance, lipases are well-known for their ability to catalyze the stereoselective acylation or deacylation of hydroxyl groups. A lipase (B570770) could potentially be used to resolve a racemic mixture of a glycerate derivative or to selectively protect one of the hydroxyl groups.

Kinases are another class of enzymes that are highly specific for the phosphorylation of their substrates. While a specific kinase for S-methyl-1-thio-D-glycerate may not be readily available, enzyme engineering and substrate screening could potentially identify a suitable candidate for the phosphorylation of a synthetic precursor. For example, D-glycerate-2-kinase is known to be stereospecific and regiospecific in producing 2-phospho-D-glycerate. nih.gov This highlights the potential for using kinases to achieve specific phosphorylations.

Regioselective and Stereoselective Synthesis Methodologies

The primary advantage of using enzymes in synthesis is their inherent ability to distinguish between similar functional groups in a molecule and to create a specific stereoisomer. In the context of this compound synthesis, a key challenge is the regioselective phosphorylation of the 3-hydroxyl group over the 2-hydroxyl group. A kinase would be ideally suited for this task.

Similarly, if a racemic starting material were used, a lipase could be employed for kinetic resolution, selectively acylating one enantiomer and allowing for the separation of the two. This would be a critical step in ensuring the final product has the desired D-configuration.

An example of a chemoenzymatic approach could involve the chemical synthesis of S-methyl-1-thio-D,L-glycerate, followed by an enzymatic phosphorylation step that selectively acts on the D-enantiomer to produce this compound.

Preparation of Labeled this compound for Research Probes

Isotopically labeled compounds are invaluable tools in metabolic research, allowing scientists to trace the fate of molecules in biological systems. The synthesis of labeled this compound can be achieved by incorporating isotopes such as ¹³C, ¹⁴C, ³²P, or ³⁵S.

The synthetic strategy for introducing a label will depend on the desired label and its position in the molecule. For example, to introduce a ¹⁴C label, one could start with a ¹⁴C-labeled glycerate precursor. An enzymatic method has been described for the synthesis of D-3-phospho[U-¹⁴C]glycerate from commercially available D-[U-¹⁴C]fructose 1,6-diphosphate, which could serve as a starting point for further chemical modification to the desired thioester. nih.gov

For ³²P labeling, the phosphorylation step would be carried out using a ³²P-labeled phosphorylating agent, such as [γ-³²P]ATP in an enzymatic reaction or a chemically synthesized ³²P-phosphoramidite. The enzymatic synthesis of [³²P]phosphatidylinositol phosphate demonstrates the feasibility of using kinases for the preparation of ³²P-labeled lipids. nih.gov

A ³⁵S label could be introduced by using ³⁵S-labeled sodium thiomethoxide in the thioester formation step.

The choice of isotope and labeling position would be dictated by the specific research question being addressed, for instance, whether the goal is to trace the glycerate backbone, the phosphate group, or the thioester moiety.

| Isotope | Labeled Precursor/Reagent | Potential Incorporation Step |

| ¹⁴C | D-[U-¹⁴C]glycerate | Start of the synthesis |

| ³²P | [γ-³²P]ATP or ³²P-labeled phosphoramidite | Enzymatic or chemical phosphorylation |

| ³⁵S | ³⁵S-labeled sodium thiomethoxide | Thioester formation |

| ¹³C | ¹³C-labeled glycerate or other precursors | Start of the synthesis |

Isotopic Labeling (e.g., ¹³C, ¹⁵N, ³¹P, ³³S) for Metabolic Tracking

Isotopic labeling is an indispensable tool in metabolic research, allowing for the tracing of molecules through complex biochemical pathways. nih.govnih.gov The synthesis of isotopically labeled this compound would enable researchers to track the fate of its carbon skeleton, phosphate group, and sulfur atom within cellular systems.

The introduction of stable isotopes such as ¹³C, ¹⁵N, ³¹P, and ³³S can be achieved by utilizing commercially available labeled starting materials in the synthetic route. For instance, ¹³C-labeled glycerate or a precursor can be used to introduce carbon isotopes into the backbone of the molecule. nih.gov Similarly, labeled phosphate donors can be employed for the phosphorylation step, and labeled methanethiol (B179389) or a related sulfur source can be used to form the thioester.

The choice of isotope and its position within the molecule depends on the specific metabolic question being investigated. For example, labeling the carbonyl carbon of the thioester with ¹³C would be useful for monitoring the activity of enzymes that metabolize this functional group. The use of stable isotopes is generally preferred for safety and ease of detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Table 1: Potential Isotopes for Labeling this compound and Their Research Applications

| Isotope | Potential Labeled Position(s) | Primary Detection Method | Research Application |

| ¹³C | Glycerate backbone, Methyl group | Mass Spectrometry, NMR | Tracing carbon flux through central metabolism, Identifying downstream metabolites. nih.gov |

| ¹⁵N | Not applicable for this molecule | - | - |

| ³¹P | Phosphate group | NMR | Studying kinase and phosphatase activity, Probing interactions with phosphate-binding proteins. |

| ³³S | Thioester sulfur | Mass Spectrometry | Following the sulfur atom in metabolic pathways, Investigating thioesterase activity. |

This table presents hypothetical applications based on general metabolic labeling principles, as specific studies on this compound are not available.

Fluorophore or Affinity Tag Conjugation for Imaging and Isolation

To visualize the subcellular localization of this compound or to isolate its binding partners, the molecule can be conjugated to a fluorophore or an affinity tag. The synthetic strategy would need to incorporate a functional group handle that allows for the attachment of the desired tag, or a tagged precursor could be used in the synthesis.

Fluorophore Conjugation:

The conjugation of a fluorophore would enable the use of fluorescence microscopy to image the distribution of the compound in living cells. A common strategy involves the use of "click chemistry" or the reaction of an amine- or thiol-reactive fluorophore with a corresponding functional group on the target molecule or a precursor. nih.govnih.govresearchgate.net For instance, a precursor to this compound could be synthesized with a terminal alkyne or azide (B81097) group, allowing for the covalent attachment of a fluorophore containing the complementary functional group.

The choice of fluorophore is critical and depends on the specific application, considering factors such as brightness, photostability, and spectral properties to avoid overlap with endogenous fluorophores. rsc.org

Affinity Tag Conjugation:

For the isolation and identification of proteins that interact with this compound, an affinity tag such as biotin (B1667282) can be conjugated to the molecule. The biotinylated compound can be introduced to a cell lysate, and any protein-ligand complexes can be captured using streptavidin-coated beads. nih.gov The bound proteins can then be eluted and identified by mass spectrometry.

The synthesis of a biotinylated version of this compound would likely involve the use of a biotin derivative with a reactive group that can be coupled to a suitable functional handle on the glycerate backbone.

Table 2: Examples of Fluorophores and Affinity Tags for Conjugation

| Tag Type | Example Tag | Conjugation Chemistry Example | Application |

| Fluorophore | Dansyl | Reaction with a primary amine | Fluorescence microscopy, FRET studies. nih.gov |

| Fluorophore | BODIPY | Reaction with a thiol or amine | Super-resolution imaging. bohrium.com |

| Affinity Tag | Biotin | Amide bond formation with a carboxylic acid | Protein pull-down assays, Affinity chromatography. nih.gov |

| Affinity Tag | His-tag | Not directly applicable for small molecules | - |

This table provides examples of common tags and their general applications in chemical biology, which could be adapted for the study of this compound.

Advanced Analytical Methodologies for Research

Spectroscopic Analysis Techniques for S-methyl 3-phospho-1-thio-D-glycerate in Complex Biological Samples

Spectroscopic methods are indispensable for the detailed molecular analysis of this compound, offering insights into its mass, structure, and concentration within complex biological environments.

High-resolution mass spectrometry (HRMS) stands as a cornerstone for untargeted and targeted metabolomics, enabling the precise detection and identification of metabolites like this compound. The high mass accuracy and resolution of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, allow for the differentiation of the target compound from other isobaric species in a complex sample.

In a typical metabolomics workflow, biological samples (e.g., cell extracts, biofluids) are subjected to extraction procedures to enrich for polar metabolites. The resulting extract is then analyzed by HRMS, often coupled with a chromatographic separation technique. The accurate mass measurement of the deprotonated molecule [M-H]⁻ in negative ion mode is a key identifier for this compound (C4H9O6PS, exact mass: 215.9857). nih.gov Fragmentation analysis (MS/MS) provides further structural confirmation by generating characteristic product ions. While comprehensive metabolomic profiling of osteosarcoma has been performed using UHPLC-HRMS to identify various metabolites, specific detection of this compound was not reported in that context. nih.gov

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Precursor Ion (m/z) | 215.9857 [M-H]⁻ |

| Mass Accuracy | < 5 ppm |

| Key MS/MS Fragments (m/z) | Hypothetical - 96.96 (H2PO4⁻), 152.99 (C3H6O4PS⁻) |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

This table presents hypothetical yet plausible data based on the known structure of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and absolute quantification of this compound. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Quantitative NMR (qNMR) can be used to determine the absolute concentration of the compound in a purified sample by comparing the integral of a specific resonance with that of a certified internal standard of known concentration.

Table 2: Predicted ¹H and ³¹P NMR Chemical Shifts for this compound in D₂O

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H (S-CH₃) | ~2.3 | Singlet | N/A |

| ¹H (H-2) | ~4.2 | Multiplet | |

| ¹H (H-3) | ~4.0 | Multiplet | |

| ³¹P | ~1-5 | Triplet |

Note: These are predicted values and may vary based on experimental conditions such as pH and solvent.

Chromatographic Separation and Purification Methodologies

The separation of this compound from other cellular components is a critical step prior to its analysis and for its purification.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the most widely used technique for the sensitive and selective detection of this compound in biological samples. oup.com The choice of chromatographic conditions is paramount for retaining and resolving this polar and anionic compound.

Reversed-phase (RP) chromatography can be challenging for such a polar molecule. Therefore, hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography are often more suitable. HILIC utilizes a polar stationary phase and a high organic content mobile phase, providing good retention for polar analytes. Ion-pair reversed-phase chromatography involves adding a reagent to the mobile phase that forms a neutral complex with the analyte, enhancing its retention on a nonpolar column. The development of efficient LC-MS methods is crucial for separating isomers of phosphorylated sugars and other central metabolites. oup.com

Table 3: Example LC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| LC Column | HILIC or Ion-Pair Reversed-Phase |

| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH 9.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | High organic to high aqueous |

| MS Detection | ESI-Negative, Selected Reaction Monitoring (SRM) |

| SRM Transition | Hypothetical - m/z 215.9 -> 96.9 |

Capillary electrophoresis (CE) and ion chromatography (IC) are powerful separation techniques for highly charged species like this compound.

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. Its high efficiency and minimal sample consumption make it an attractive method for analyzing complex biological mixtures. Coupling CE to mass spectrometry (CE-MS) provides both high-resolution separation and sensitive detection.

Ion chromatography is specifically designed for the separation of ions and polar molecules. It utilizes stationary phases with charged functional groups to interact with the analyte. Anion-exchange chromatography is particularly well-suited for the separation of phosphorylated compounds. oup.com Detection can be achieved through conductivity measurements or by coupling to a mass spectrometer.

Development of Enzyme-Coupled Assays for in vitro and in vivo Quantification

Enzyme-coupled assays offer a functional approach to quantify this compound by linking its conversion to a measurable signal, such as a change in absorbance or fluorescence. These assays can be highly specific and sensitive.

An enzyme that specifically acts on this compound is methylphosphothioglycerate phosphatase (EC 3.1.3.14), which hydrolyzes it to S-methyl-1-thio-D-glycerate and inorganic phosphate (B84403). enzyme-database.org A quantitative assay could be developed by coupling the production of inorganic phosphate to a colorimetric reaction, such as the malachite green assay.

Alternatively, a coupled-enzyme system could be designed where the product, S-methyl-1-thio-D-glycerate, is a substrate for a subsequent enzyme that produces a detectable chromophore or fluorophore. While specific enzyme-coupled assays for this compound are not widely reported, the principles have been successfully applied to other metabolites, such as S-adenosyl-L-homocysteine and cyclic dinucleotides. nih.govnih.gov

Table 4: Hypothetical Enzyme-Coupled Assay for this compound

| Step | Reaction | Detection Method |

| 1 | This compound + H₂O → S-methyl-1-thio-D-glycerate + Phosphate | (via Methylphosphothioglycerate phosphatase) |

| 2 | Phosphate + Molybdate/Malachite Green → Colored Complex | Colorimetric (Absorbance at ~620 nm) |

This approach would allow for the quantification of the compound in a high-throughput format, suitable for screening and kinetic studies.

Comparative Biochemical Analysis and Evolutionary Perspectives

Distribution of S-methyl 3-phospho-1-thio-D-glycerate and its Related Enzymes Across Organisms

The compound this compound is the methyl thiolester of 3-phospho-1-thio-D-glyceric acid. nih.govmonarchinitiative.org It is recognized as a metabolite primarily found in or produced by the yeast Saccharomyces cerevisiae. nih.gov The key enzyme responsible for the dephosphorylation of this compound is methylphosphothioglycerate phosphatase (EC 3.1.3.14). wikipedia.org This enzyme catalyzes the hydrolysis of this compound to S-methyl-1-thio-D-glycerate and phosphate (B84403). wikipedia.org

While a direct phylogenetic mapping of methylphosphothioglycerate phosphatase orthologs is not extensively detailed in the available literature, insights can be drawn from the broader family of phosphatases. Phylogenetic analyses of protein phosphatases, for instance in rice and Arabidopsis, have been used to classify these enzymes and identify orthologs and paralogs. researchgate.net Such studies utilize the catalytic domain sequences to construct phylogenetic trees. researchgate.net

For example, a study on a mammalian-type phosphatidylglycerophosphate (PGP) phosphatase, PTPMT1, identified a functional ortholog in the bacterium Rhodopirellula baltica. nih.gov The phylogenetic analysis showed that the human PTPMT1 and its bacterial orthologs clustered relatively close together, suggesting an evolutionary conservation of this enzyme. nih.gov This indicates that phylogenetic mapping can be a powerful tool to trace the evolutionary history of phosphatases across different domains of life. The identification of orthologs is crucial in comparative genomics, though distinguishing them from paralogs, which arise from gene duplication events, can be challenging. nih.gov

Comparative metabolomics is a powerful approach to understand the physiological and metabolic responses of organisms to various stimuli by profiling changes in metabolites. mdpi.comnih.gov This technique can reveal disruptions in metabolic pathways, including those involving thiolated and phosphorylated compounds. mdpi.com For instance, studies on the effects of phosphine exposure in insects have shown significant alterations in pathways involving phosphorylated compounds like riboflavin and flavin adenine dinucleotide, which are crucial for energy metabolism. mdpi.com

Metabolomic analyses of thiol responses, such as in patients treated with N-acetylcysteine (NAC), have demonstrated the ability to quantify oxidative stress biomarkers and other thiol-containing molecules. nih.gov These studies highlight how different treatment regimens can impact the plasma concentrations of NAC and cysteine. nih.gov Such comparative approaches could be applied to investigate the biosynthesis and distribution of this compound and related thiolated and phosphorylated metabolites across different organisms, providing insights into their metabolic roles and regulation.

Table 1: Examples of Comparative Metabolomic Studies

| Study Subject | Focus of Study | Key Findings |

| Planococcus citri (insect) | Effects of phosphine exposure | Inhibition of energy metabolism through downregulation of riboflavin and flavin adenine dinucleotide. mdpi.com |

| Human Patients | Thiol response to N-acetylcysteine (NAC) treatment | A modified NAC regimen led to significantly higher plasma NAC and cysteine concentrations. nih.gov |

| SH-SY5Y cell model of Parkinson's disease | Effects of pulsed electromagnetic field (PEMF) exposure | PEMF treatment regulated the metabolism of glutamine, adenosine monophosphate, and taurine. nih.gov |

Evolutionary Trajectories of Glycerate-Derived Thioester and Phosphate Pathways

The evolution of metabolic pathways involving glycerate-derived thioesters and phosphates is deeply rooted in the origins of life and metabolism. Thioesters are considered to have been crucial in a "Thioester World" that predated the "Phosphate World" of polynucleotides. nih.gov The transition between these two worlds was a pivotal step in the evolution of life, leading to the development of sugar phosphates, nucleotides, and eventually, the genetic code. nih.gov

The glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction, which involves the phosphorolysis of a thioester to form an energy-rich acyl phosphate, is considered a relic of primitive energy conservation pathways. d-nb.info This reaction is central to glycolysis, a metabolic pathway that is thought to have ancient origins. nasa.gov The synthesis of L-serine, which can be derived from the glycolytic intermediate 3-phosphoglycerate (B1209933), occurs through two main pathways in plants: the glycerate pathway in the cytosol and the phosphorylated pathway in plastids. frontiersin.orgnih.gov These pathways highlight the intricate connection between carbon and nitrogen metabolism. frontiersin.org

Horizontal gene transfer (HGT), the movement of genetic material between different organisms, has been a significant driver of evolution, particularly in bacteria. nih.govyoutube.com HGT can introduce new metabolic capabilities, allowing organisms to adapt to new environments. nih.govresearchgate.net For instance, the acquisition of new catabolic routes through HGT can lead to metabolic dependencies on other organisms in a community. nih.gov In plants, HGT has been implicated in the origin of glycerol (B35011) transporters, which were likely acquired from bacteria. nih.gov There is also evidence for the transfer of genes involved in key metabolic pathways, such as the C4 photosynthetic pathway. mdpi.com

Gene duplication is another major force in evolution, providing the raw material for genetic novelty and functional diversification. nih.govnih.gov After a gene duplication event, the duplicated genes can evolve new functions or be retained for dosage effects. researchgate.net Different modes of gene duplication, such as whole-genome duplication and single-gene duplications, can have different evolutionary fates and contribute differently to the expansion of gene families. nih.gov In pear, for example, single-gene duplications have been largely responsible for the expansion of gene families involved in sorbitol metabolism. nih.gov

The evolution of metabolic pathways is a story of adaptation and diversification to changing environmental conditions and organismal needs. nih.govsantafe.edu The modular nature of metabolic networks allows for the evolution of new functions through the recombination of existing modules. santafe.edu This modularity has governed the long-term evolution of metabolism, leading to both diversity and the persistence of core metabolic architectures. santafe.edu

The diversity of glycerol metabolism across the domain Archaea, for example, showcases the versatility of enzymes like glycerol-3-phosphate dehydrogenases in terms of their interacting partners, electron transfer mechanisms, and membrane anchoring. nih.gov This highlights the unique evolutionary strategies that have enabled adaptation to different lifestyles. nih.gov The evolution of pathways is not always a linear progression; early metabolic networks may have utilized both thioesters and phosphates to overcome thermodynamic bottlenecks. mdpi.com The study of ancient metabolic pathways, such as the acetyl CoA pathway, provides insights into primordial energy coupling and the origins of life itself. nih.gov

Q & A

Basic Research Questions

Q. What are the validated methods for quantifying S-methyl 3-phospho-1-thio-D-glycerate in enzymatic assays?

- Methodology : Use coupled enzymatic assays with spectrophotometric detection. For example, the compound can act as a substrate for dehydrogenases (e.g., glyceraldehyde-3-phosphate dehydrogenase), where NADH production is monitored at 340 nm. Alternatively, HPLC with UV detection (210–260 nm) or mass spectrometry (MS) provides higher specificity, especially when distinguishing between phosphorylated and thiol-containing analogs .

- Critical Considerations : Ensure reaction buffers exclude reducing agents (e.g., DTT) to prevent interference with the thiol group .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to verify the thioester bond and phosphate group positioning. Compare chemical shifts with literature data for similar compounds (e.g., 3-phosphoglycerate derivatives). Mass spectrometry (ESI-MS or MALDI-TOF) further confirms molecular weight and purity .

Q. What storage conditions ensure the stability of this compound?

- Methodology : Store lyophilized samples at –80°C under inert gas (argon) to prevent oxidation of the thiol group. In solution, use neutral pH buffers (e.g., Tris-HCl) with chelating agents (EDTA) to avoid metal-catalyzed degradation. Regularly assess stability via HPLC or enzymatic activity assays .

Advanced Research Questions

Q. How can kinetic parameters (Km, Vmax) of this compound be accurately determined in enzyme inhibition studies?

- Experimental Design : Use steady-state kinetics with varying substrate concentrations. Account for potential allosteric effects by including control experiments with non-thiol analogs (e.g., 3-phosphoglycerate). Data analysis via nonlinear regression (Michaelis-Menten or Hill equations) is critical for detecting cooperative binding .

- Data Contradictions : Discrepancies in Km values may arise from enzyme source variability (e.g., bacterial vs. mammalian isoforms). Validate using orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What experimental strategies elucidate the role of this compound in mycobacterial metabolic pathways?

- Methodology : Employ genetic knockout strains (e.g., Mycobacterium smegmatis ΔgpgS) to assess metabolic flux via ¹³C-labeled glucose tracing. Combine with proteomics to identify compensatory pathways. Computational modeling (e.g., genome-scale metabolic networks) can predict pathway dependencies .

- Challenges : Address redundancy in phosphorylated metabolite pathways by using dual inhibitors or CRISPR-interference (CRISPRi) for targeted gene suppression .

Q. How can researchers resolve contradictory data on the compound’s interaction with thiol-dependent enzymes?

- Methodology : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities under controlled redox conditions. Include negative controls with non-reactive analogs (e.g., S-ethyl derivatives) to distinguish specific interactions .

- Troubleshooting : If activity assays show inconsistency, verify enzyme purity via SDS-PAGE and test for post-translational modifications (e.g., phosphorylation) that may alter substrate specificity .

Methodological Frameworks

- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, studying the compound’s role in bacterial persistence aligns with antibiotic resistance research .

- For Data Analysis : Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies. Example: Compare the metabolic impact of this compound vs. its non-thio counterpart in Mycobacterium tuberculosis .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.